

# Application Notes: Protocol for Staining Mitochondria with Disperse Orange 80

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## Compound of Interest

Compound Name: Disperse orange 80

Cat. No.: B15138760

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## Abstract

This document provides a detailed protocol for the use of **Disperse Orange 80**, a mono-azo dye, as a fluorescent probe for staining mitochondria in live cultured cells. While traditionally used in the textile industry, the hydrophobic nature and potential fluorescent properties of **Disperse Orange 80** suggest its utility in biological imaging. This protocol outlines a hypothetical methodology for its application in fluorescence microscopy, including reagent preparation, cell staining, and imaging parameters. The described methods are based on the general principles of mitochondrial staining using fluorescent dyes and should be considered a starting point for further optimization by the end-user.

## Introduction

Mitochondria are essential organelles involved in cellular energy production, metabolism, and apoptosis. The visualization of mitochondria is crucial for studying their morphology, distribution, and function in both healthy and diseased cells. Fluorescent dyes that selectively accumulate in mitochondria are valuable tools for this purpose. **Disperse Orange 80** is a synthetic dye belonging to the single azo class with a molecular formula of  $C_{20}H_{20}N_6O_3$ .<sup>[1]</sup> Its potential as a mitochondrial stain is explored in this application note. The proposed mechanism of action is the passive diffusion of the dye across the plasma and mitochondrial membranes, followed by its accumulation in the mitochondrial matrix, potentially driven by the mitochondrial membrane potential.

## Materials and Methods

### Reagents

- **Disperse Orange 80** (C.I. 11127; CAS No. 59948-51-5)[[1](#)]
- Dimethyl sulfoxide (DMSO), anhydrous
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- HeLa or other suitable adherent mammalian cell line
- Culture vessels (e.g., 96-well plates, chambered coverglass)
- Paraformaldehyde (PFA) for cell fixation (optional)
- Hoechst 33342 or DAPI for nuclear counterstaining (optional)

### Equipment

- Laminar flow hood for cell culture
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
- Digital camera for image acquisition

### Reagent Preparation

- **Disperse Orange 80** Stock Solution (1 mM):
  - The molecular weight of **Disperse Orange 80** is 392.41 g/mol .[\[1\]](#)
  - Dissolve 0.392 mg of **Disperse Orange 80** in 1 mL of anhydrous DMSO.
  - Vortex thoroughly to ensure complete dissolution.

- Store the stock solution in small aliquots at -20°C, protected from light.
- Working Solution (100 nM - 1 µM):
  - On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations to determine the optimal staining for your cell type.

## Experimental Protocol

- Cell Seeding:
  - One day prior to staining, seed the cells onto a suitable culture vessel (e.g., a chambered coverglass for high-resolution imaging) at a density that will result in 50-70% confluency on the day of the experiment.
  - Incubate the cells at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Staining:
  - Aspirate the cell culture medium from the wells.
  - Add the pre-warmed working solution of **Disperse Orange 80** to the cells.
  - Incubate for 15-30 minutes at 37°C in a 5% CO<sub>2</sub> atmosphere. The optimal incubation time may vary depending on the cell type and dye concentration.
- Washing:
  - Aspirate the staining solution.
  - Wash the cells twice with pre-warmed PBS or complete cell culture medium to remove excess dye.
- Imaging:
  - Add fresh, pre-warmed complete cell culture medium to the cells.
  - Image the cells immediately using a fluorescence microscope.

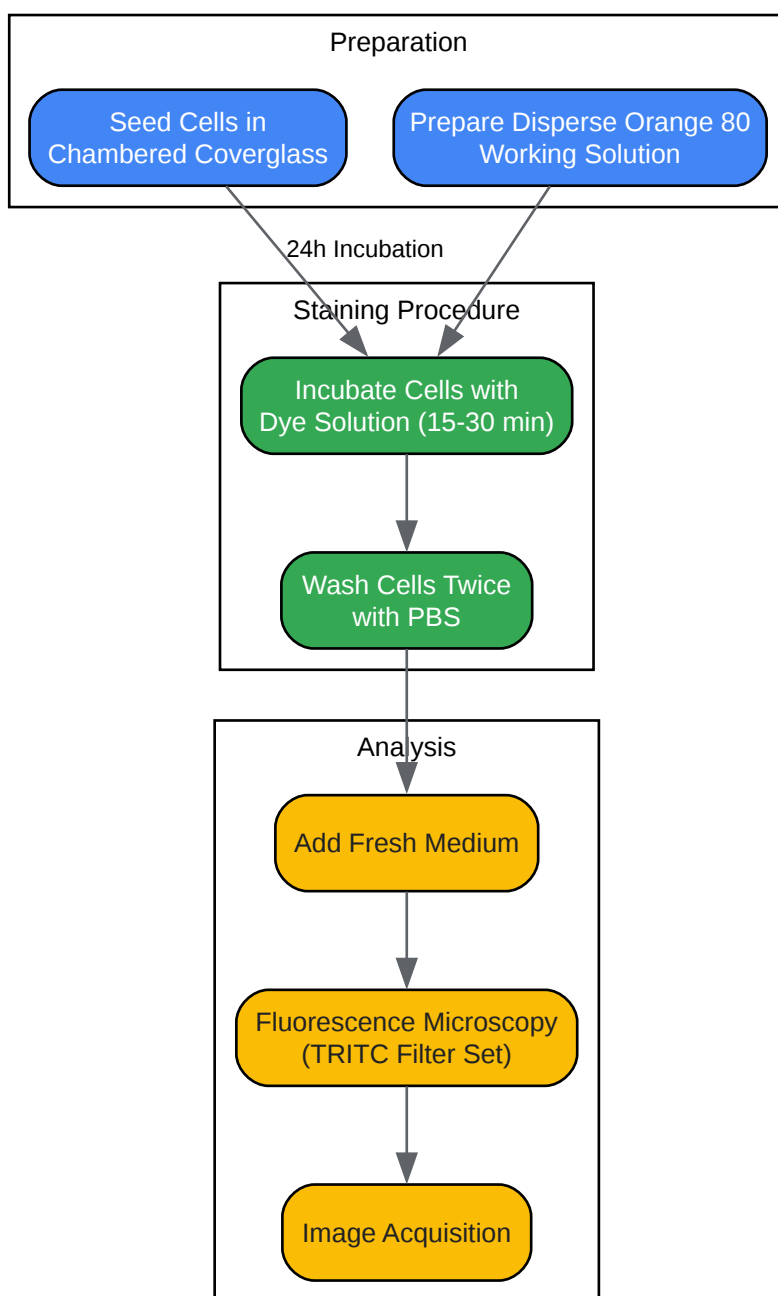
- Based on the "Red light orange" description of the dye, it is hypothesized that the excitation and emission maxima will be in the green-orange and orange-red regions of the spectrum, respectively.[1] A standard TRITC/Rhodamine filter set is a good starting point.

## Data Presentation

**Table 1: Hypothetical Properties and Staining Conditions for Disperse Orange 80**

Parameter	Hypothetical Value	Notes
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>6</sub> O <sub>3</sub> [1]	
Molecular Weight	392.41 g/mol [1]	
CAS Number	59948-51-5[1]	
Appearance	Red-orange solid	
Solvent for Stock	DMSO	
Excitation Max.	~545 nm	Requires experimental validation.
Emission Max.	~575 nm	Requires experimental validation.
Optimal Conc.	100 - 500 nM	Cell-type dependent.
Incubation Time	15 - 30 minutes	
Photostability	Moderate	Minimize light exposure during imaging.
Cytotoxicity	Low at optimal conc.	Assess via viability assays.

## Visualization of Experimental Workflow



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Caption: Workflow for staining mitochondria with **Disperse Orange 80**.

## Expected Results and Discussion

Upon successful staining, fluorescence microscopy should reveal a network of filamentous or granular structures within the cytoplasm, characteristic of mitochondria. The intensity of the

fluorescence is expected to be dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health.

It is critical for researchers to perform co-localization studies with established mitochondrial markers, such as MitoTracker™ Red CMXRos, to confirm the specific targeting of **Disperse Orange 80** to mitochondria. Additionally, cytotoxicity assays should be conducted to determine the concentration range at which the dye does not adversely affect cell viability. The photostability of **Disperse Orange 80** should also be assessed to understand its suitability for time-lapse imaging experiments.

## Troubleshooting

- **No/Weak Signal:** Increase the dye concentration or incubation time. Verify the functionality of the microscope's light source and filter sets.
- **High Background:** Decrease the dye concentration or incubation time. Ensure thorough washing of the cells.
- **Cell Death:** Reduce the dye concentration or incubation time. Confirm the health of the cell culture prior to the experiment.

Disclaimer: This protocol is a hypothetical guide and has not been experimentally validated. Optimization of the procedure for specific cell types and experimental conditions is highly recommended.

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## References

- 1. [worlddyevariety.com](http://worlddyevariety.com) [worlddyevariety.com]
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